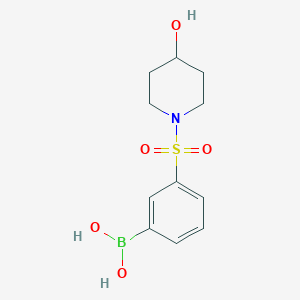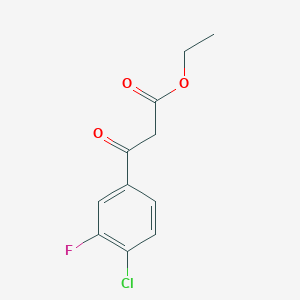
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, commonly referred to as PyBOP, is a chemical compound used in peptide synthesis. It is a derivative of benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and is used as an activator for carboxylic acids in peptide coupling reactions.
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Fluorinated Derivatives
The compound has been used in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, demonstrating its utility in creating complex molecules for potential pharmaceutical applications (Kuznecovs et al., 2020).
Formation of Boronic Esters
It is involved in the synthesis of boronic esters, particularly in the acylation of pyrrolidine-2,4-diones, which are important intermediates in organic synthesis (Jones et al., 1990).
Palladium-Catalyzed Reactions
The compound is utilized in palladium(II)-catalyzed C(sp(3))-H coupling reactions with arylboronic acids, which is significant in the field of medicinal chemistry and drug discovery (Spangler et al., 2015).
Material Science and Chemical Sensing
Polymeric Lewis Acids
It forms part of the structure in main-chain organoborane polymeric Lewis acids, which are important in material science for their fluorescent sensing properties (Sundararaman et al., 2005).
Optical Modulation
The compound contributes to the study of structure-function relationships in optical modulation, particularly in phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes (Mu et al., 2012).
Synthesis of Novel Compounds
Hydroboration of Imines
It is involved in the hydroboration of imines, catalyzed by boron Lewis acids, which is a key reaction in organic synthesis (Yin et al., 2017).
Synthesis of Pyrrolidines
The compound is used in the synthesis of 3-boronic esters-substituted pyrrolidines via 1,3-dipolar cycloadditions, important in pharmaceutical synthesis (Belfaitah et al., 2004).
Protective Groups for Diols
It serves as a protective agent for diols in organic synthesis, showcasing its versatility in complex chemical processes (Shimada et al., 2018).
Battery Technology
- Anion Acceptors in Batteries: It is part of boron-based anion acceptors used in fluoride shuttle batteries, indicating its potential in energy storage technologies (Kucuk & Abe, 2020).
Mecanismo De Acción
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process utilizes a radical approach . The compound is also involved in a transformation known as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s involvement in the protodeboronation process and formal anti-markovnikov alkene hydromethylation suggests it may play a role in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The compound’s involvement in protodeboronation and formal anti-markovnikov alkene hydromethylation suggests it may contribute to the synthesis of other organic compounds .
Action Environment
The action of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH .
Análisis Bioquímico
Biochemical Properties
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, it has been observed to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it has been reported to affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional regulation of target genes. In terms of cellular metabolism, this compound can impact metabolic flux by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid group of the compound can form reversible covalent bonds with nucleophilic groups such as hydroxyl and amino groups in biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity and the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to a decrease in its activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits but rather increase the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glutathione or other metabolites . These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels. Additionally, the compound can influence metabolic pathways by inhibiting key enzymes involved in metabolic processes, thereby altering the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes and its accumulation in hydrophobic compartments . Additionally, the compound can interact with specific transporters and binding proteins that mediate its uptake and distribution within cells. These interactions can affect the compound’s localization and its overall bioavailability in different tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles based on its chemical properties and post-translational modifications . For example, the compound’s lipophilicity can facilitate its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. Additionally, the compound can be directed to specific subcellular locations through interactions with targeting signals or binding proteins that recognize and transport it to these sites.
Propiedades
IUPAC Name |
[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-3-1-2-4-16/h5-7,17-18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWOIRKOEFRPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCCC2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173592 | |
| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704067-30-0 | |
| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid revealed by the research?
A1: The research primarily employed X-ray diffraction and Density Functional Theory (DFT) to elucidate the structure of this compound. X-ray diffraction analysis provided the experimental single-crystal structure of the compound []. Complementing this, DFT calculations were used to optimize the structure, with the results demonstrating good agreement between the theoretical and experimental structures []. This consistency validates the accuracy of the DFT model in representing the compound's structure. The study also investigated the molecular electrostatic potential and frontier molecular orbitals, offering insights into the compound's potential reactivity and physicochemical properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



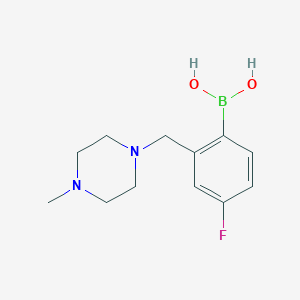

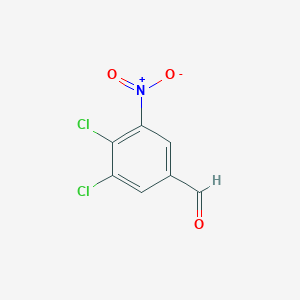
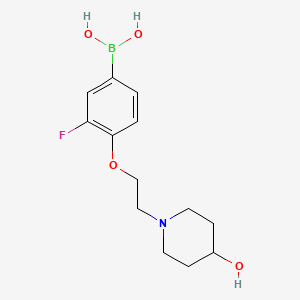


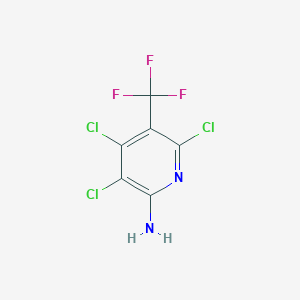
![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
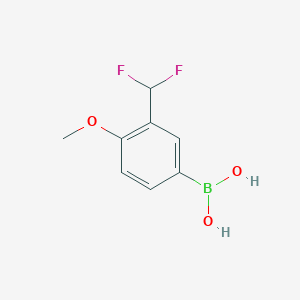
![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
